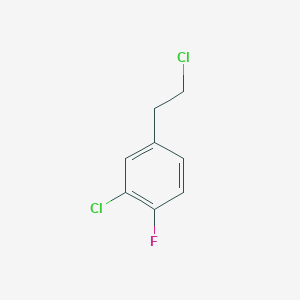![molecular formula C15H16N4O4 B2820028 N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide CAS No. 1022231-38-4](/img/structure/B2820028.png)
N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a pyridylcarbonylamino group
準備方法
The synthesis of N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,5-dimethoxyaniline with 4-pyridinecarboxylic acid chloride under controlled conditions to form the desired product. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups on the aromatic rings are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the development of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide can be compared with other similar compounds, such as:
N-(3,5-Dimethoxyphenyl)formamide: Lacks the pyridylcarbonylamino group, resulting in different chemical and biological properties.
N-(4-Pyridylcarbonylamino)formamide:
N-(3,5-Dimethoxyphenyl)aminoformamide: Similar structure but with different functional groups, affecting its chemical behavior and uses
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(pyridine-4-carbonylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-22-12-7-11(8-13(9-12)23-2)17-15(21)19-18-14(20)10-3-5-16-6-4-10/h3-9H,1-2H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFGCJKSPASACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NNC(=O)C2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chlorophenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide](/img/structure/B2819947.png)
![N-CYCLOPROPYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE](/img/structure/B2819950.png)







![(E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide](/img/structure/B2819964.png)

![8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2819966.png)

